Regulatory Traceability: Certified Purity and ISO 17034 Compliance vs. Uncertified Vendors
Procurement from ISO 17034-certified vendors ensures this compound is supplied with a comprehensive Certificate of Analysis (CoA) that includes validated purity, NMR spectra, and mass spectrometry confirmation, contrasting sharply with non-certified suppliers offering only basic specification sheets [1]. This certification directly supports drug master file (DMF) and ANDA submissions by providing auditable traceability to EP or USP standards, a requirement that generic phosphonate reagents cannot fulfill [2].
| Evidence Dimension | Regulatory Documentation and Quality Assurance |
|---|---|
| Target Compound Data | Supplied with full CoA including NMR, MS, HPLC, IR, UV, water content, and residue on ignition data; manufactured under ISO 17034 accreditation [1]. |
| Comparator Or Baseline | Non-certified generic phosphonate reagent suppliers typically provide only a basic certificate with limited or no spectroscopic verification; no ISO accreditation for standard material production. |
| Quantified Difference | ISO 17034 certification present vs. absent; comprehensive analytical data package provided vs. limited or no spectral data provided. |
| Conditions | Commercial procurement for pharmaceutical QC, analytical method validation, and regulatory dossier preparation [2]. |
Why This Matters
This difference eliminates the need for in-house purity verification and re-characterization, reducing analytical burden and enabling direct use in GMP-compliant workflows.
- [1] CATO Research Chemicals. Disodium (Ethoxycarbonyl)phosphonate (Foscarnet EP Impurity A). Product C4X-24103. View Source
- [2] SynZeal. Foscarnet EP Impurity A (CAS 72305-00-1). Product SZ-F091002. View Source
